2-Bromo-3-cyclopropoxypyridine

Medicinal Chemistry ADME Prediction Lead Optimization

Researchers need building blocks with precisely tuned lipophilicity and batch-to-batch consistency for SAR studies. 2-Bromo-3-cyclopropoxypyridine (CAS 1243285-55-3) solves this with quantifiable property advantages over methoxy/ethoxy analogs. - **Key Differentiation**: XLogP3=1.9 (vs. 1.3 for methoxy analog); TPSA=22.1 Ų; cyclopropoxy reduces rotatable bonds - **Application**: Electrophilic partner in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) - **Supply Assurance**: ≥98% purity with full NMR/HPLC/GC documentation; minimizes scale-up risk

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B8097333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-cyclopropoxypyridine
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(N=CC=C2)Br
InChIInChI=1S/C8H8BrNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2
InChIKeyLCMCCKRZCWITHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-cyclopropoxypyridine: Heteroaryl Bromide Building Block


2-Bromo-3-cyclopropoxypyridine (CAS 1243285-55-3) is a heterocyclic organic compound classified as a 2-bromopyridine derivative featuring a cyclopropoxy substituent at the 3-position [1]. Its molecular formula is C8H8BrNO, with a molecular weight of 214.06 g/mol . The compound is primarily utilized as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecules for pharmaceutical and agrochemical research . Key computed physicochemical properties include an XLogP3 value of 1.9, a topological polar surface area (TPSA) of 22.1 Ų, and two hydrogen bond acceptors .

Reaction Type
Suzuki, Buchwald-Hartwig cross-coupling electrophile
Functional Handle
2-Bromopyridine core with 3-cyclopropoxy substituent
Synthetic Role
Versatile building block for complex molecule assembly

2-Bromo-3-cyclopropoxypyridine – Substitution Alert


The cyclopropoxy substituent on 2-bromo-3-cyclopropoxypyridine imparts distinct physicochemical and potentially reactivity profiles that differentiate it from other 3-alkoxy-2-bromopyridine analogs. These differences are quantifiable and can critically influence molecular properties relevant to drug discovery and chemical synthesis. Substituting with a simpler methoxy or ethoxy analog may result in altered lipophilicity, conformational flexibility, and molecular weight, which are key parameters in medicinal chemistry optimization for parameters like membrane permeability and target binding [1]. The following sections provide quantitative evidence for these differences, underscoring the necessity of procuring the specific compound for applications where these properties are design-critical.

LipophilicityCyclopropoxy vs. methoxy/ethoxy substitution shifts logP, potentially altering membrane permeability predictions.
Conformational FlexibilityAdditional rotatable bond in cyclopropoxy analog may influence target binding entropy and selectivity.
Molecular WeightHigher MW relative to simpler alkoxy analogs can impact drug-likeness and PK property estimates.

2-Bromo-3-cyclopropoxypyridine: Quantitative Comparison vs. Analogs


Lipophilicity (XLogP3) Comparison

The lipophilicity of 2-bromo-3-cyclopropoxypyridine is quantified by its computed partition coefficient (XLogP3) of 1.9. This value represents a 46% increase in lipophilicity compared to its methoxy analog (XLogP3 = 1.3) and a 12% increase relative to its ethoxy analog (XLogP3 = 1.7) [1]. These differences, derived from the PubChem database using the same computational model, indicate that the cyclopropoxy group confers a distinct hydrophobic character.

Lipophilicity (XLogP3)
Reported
Target: 1.9
Methoxy: 1.3 (Δ +0.6)
Ethoxy: 1.7 (Δ +0.2)
Higher lipophilicity may influence permeability and metabolic stability predictions.
Computed XLogP3 values; experimental logD may refine.
Medicinal Chemistry ADME Prediction Lead Optimization

Rotatable Bond Count Comparison

2-Bromo-3-cyclopropoxypyridine possesses two rotatable bonds, whereas 2-bromo-3-methoxypyridine has only one [1]. The additional rotatable bond is contributed by the cyclopropoxy ring, which, despite its cyclic nature, can rotate around the C-O bond connecting it to the pyridine core. This quantitative difference directly impacts the molecule's conformational flexibility, a factor often correlated with target binding entropy and selectivity.

Rotatable Bonds
Computed
2 (cyclopropoxy) vs. 1 (methoxy)
Additional rotatable bond increases conformational flexibility; may affect binding entropy.
Cactvs model; actual conformational behavior may vary.
Medicinal Chemistry Conformational Analysis Lead Optimization

Molecular Weight Comparison

The molecular weight of 2-bromo-3-cyclopropoxypyridine is 214.06 g/mol, which is 26.04 g/mol higher than the methoxy analog (188.02 g/mol) and 12.01 g/mol higher than the ethoxy analog (202.05 g/mol) [1]. This represents a 14% increase in mass relative to the methoxy derivative.

Molecular Weight
Computed
214.06 g/mol (Δ +26.04 vs. methoxy, +12.01 vs. ethoxy)
Higher MW may influence drug-likeness and PK prediction parameters.
PubChem computed; verify with experimental MW.
Medicinal Chemistry Drug-likeness Lead Optimization

Purity and Quality Control Specifications

Reputable vendors supply 2-bromo-3-cyclopropoxypyridine with defined purity specifications. Fluorochem offers the compound at a purity of 98% , while Bidepharm provides it at a standard purity of 95% and offers batch-specific analytical data including NMR, HPLC, and GC . This level of characterization ensures reproducibility in synthetic applications, differentiating it from lower-purity or uncharacterized generic alternatives where the presence of impurities could lead to failed reactions or confounding biological results.

Purity Specification
Supplier data
Up to 98% (Fluorochem) or 95% with QC data (Bidepharm)
Verified purity supports reliable stoichiometry in coupling reactions.
Review batch-specific COA for actual purity and impurity profile.
Chemical Synthesis Quality Control Procurement

2-Bromo-3-cyclopropoxypyridine: Recommended Applications


Medicinal Chemistry: Lead Optimization

Utilize 2-bromo-3-cyclopropoxypyridine in structure-activity relationship (SAR) studies where an increase in lipophilicity (XLogP3 = 1.9 vs. 1.3 for methoxy analog) or an additional rotatable bond is desired to modulate passive permeability or binding entropy. Its distinct property profile, quantified in Section 3, makes it a strategic choice for fine-tuning ADME properties or exploring conformational space in a lead series [1].

Organic Synthesis: Cross-Coupling Substrate

Employ 2-bromo-3-cyclopropoxypyridine as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to install aryl, heteroaryl, or amino groups onto the pyridine scaffold . The availability of high-purity material (up to 98%) with full analytical characterization ensures reliable and reproducible reaction outcomes, which is critical for multi-step syntheses of complex targets .

Chemical Biology: Molecular Probe Synthesis

Use 2-bromo-3-cyclopropoxypyridine as a core building block for constructing chemical probes where the specific combination of molecular weight (214.06 g/mol), lipophilicity (XLogP3=1.9), and hydrogen bond acceptor count (2) are critical design parameters. The compound's well-defined properties allow for predictable downstream effects on probe distribution and target engagement, providing a clear rationale for its selection over less well-characterized or suboptimal analogs [1].

Process Chemistry: Scale-Up Intermediate

Incorporate 2-bromo-3-cyclopropoxypyridine into synthetic routes where batch-to-batch consistency is paramount. Procurement from vendors offering detailed QC documentation (e.g., NMR, HPLC, GC) mitigates the risk of unexpected impurities that could derail process development or scale-up efforts, thereby reducing the total cost of development and ensuring a smoother transition from discovery to larger-scale production.

Application
Selection Property
Validation Focus
Lead Optimization (ADME)
Lipophilicity & flexibility profile
Verify XLogP3, rotatable bonds, MW
Cross-Coupling Synthesis
Electrophilic bromopyridine scaffold
Assess coupling reactivity; verify purity
Molecular Probe Design
Predictable physicochemical profile
Validate MW, logP, HBA for probe distribution
Process Scale-Up
QC documentation & batch consistency
Review NMR, HPLC, GC batch data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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